

Spectroscopic Profile of 2-Chloroquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoxaline

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-chloroquinoxaline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-chloroquinoxaline**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Data

The ^1H NMR spectrum of **2-chloroquinoxaline** exhibits signals in the aromatic region, corresponding to the protons on the quinoxaline ring system.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.76	s	H-3
8.09	dd	H-5
7.82	dd	H-8
7.78	ddd	H-6
7.72	ddd	H-7

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
150.9	C-2
144.9	C-3
141.9	C-8a
140.7	C-4a
131.5	C-7
130.8	C-6
129.7	C-5
129.4	C-8

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-chloroquinoxaline** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic system.^[1]

Wavenumber (cm ⁻¹)	Assignment
3060	Aromatic C-H stretch
1600, 1560, 1480	Aromatic C=C stretching
1120	C-Cl stretch
830, 760	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-chloroquinoxaline**. The presence of a chlorine atom is indicated by the characteristic M+2 isotope peak.

m/z	Relative Intensity (%)	Assignment
166	33	[M+2] ⁺ (containing ³⁷ Cl)
164	100	[M] ⁺ (containing ³⁵ Cl)
129	85	[M-Cl] ⁺
102	40	[C ₇ H ₄ N] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-chloroquinoxaline** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Data processing involves Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).

IR Spectroscopy

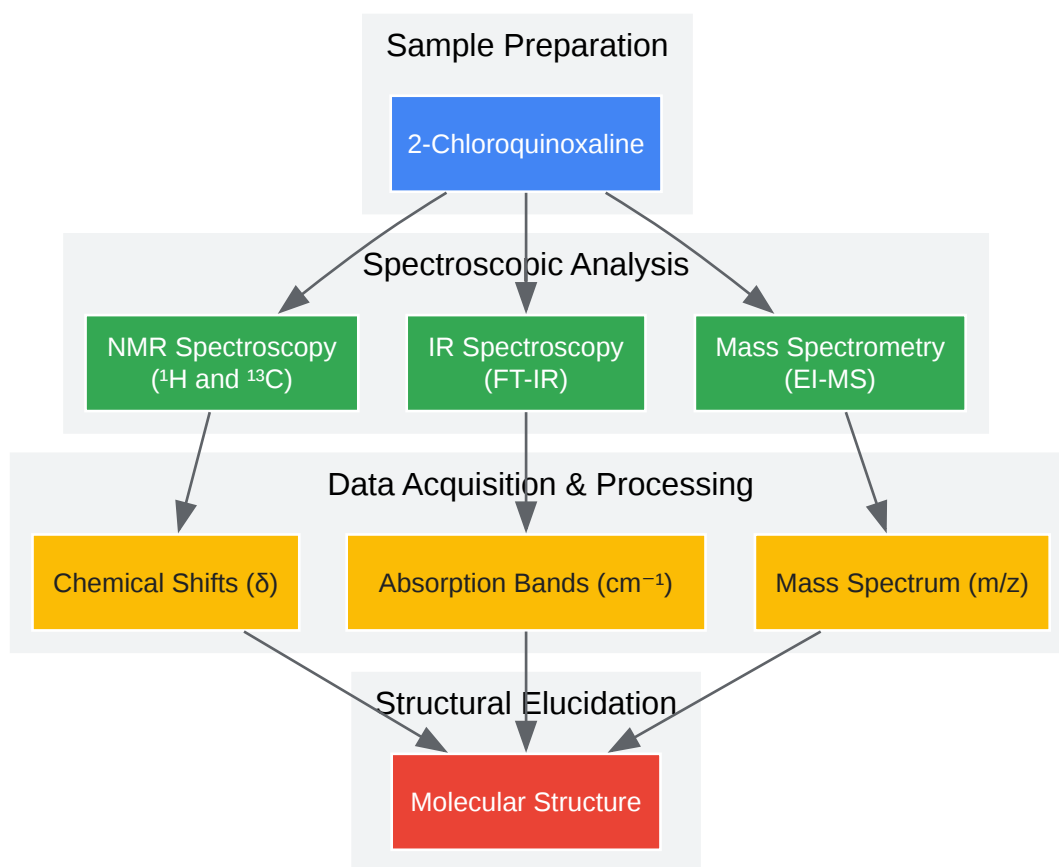
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of **2-chloroquinoxaline** (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded on an FT-IR spectrometer, such as a PerkinElmer Spectrum Two, in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **2-chloroquinoxaline** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-chloroquinoxaline**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloroquinoxaline**.

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References

- 1. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]
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